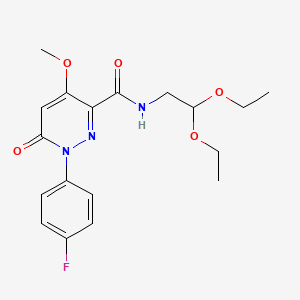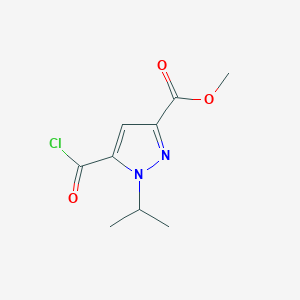
4-(3-メトキシフェニル)安息香酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3’-methoxy-[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond This particular compound has a methoxy group (-OCH₃) attached to one of the benzene rings and a carboxylate ester group (-COOCH₃) attached to the other
科学的研究の応用
Methyl 3’-methoxy-[1,1’-biphenyl]-4-carboxylate has several scientific research applications, including:
作用機序
Mode of Action
It’s known that benzylic compounds can undergo reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with its targets.
Biochemical Pathways
Similar compounds have been found to participate in various biochemical reactions, including multistep synthesis .
Pharmacokinetics
MDHB was found to have fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% .
Action Environment
The action of Methyl 4-(3-methoxyphenyl)benzoate can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other compounds can affect the stability and efficacy of the compound .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3’-methoxy-[1,1’-biphenyl]-4-carboxylate typically involves a Suzuki-Miyaura cross-coupling reaction. This reaction is performed between methyl 2-bromo-6-iodobenzoate and (4-methoxyphenyl)boronic acid in the presence of a palladium catalyst, such as bis-triphenylphosphine palladium dichloride (PdCl₂(PPh₃)₂), and a base like sodium carbonate (Na₂CO₃). The reaction is carried out in a mixture of water and tetrahydrofuran (THF) as solvents .
Industrial Production Methods
Industrial production of biphenyl derivatives, including Methyl 3’-methoxy-[1,1’-biphenyl]-4-carboxylate, often involves scalable synthetic methodologies. These methods include various metal-catalyzed cross-coupling reactions, such as Wurtz-Fittig, Ullmann, Negishi, Kumada, Stille, and Suzuki-Miyaura reactions .
化学反応の分析
Types of Reactions
Methyl 3’-methoxy-[1,1’-biphenyl]-4-carboxylate undergoes several types of chemical reactions, including:
Electrophilic Substitution: Similar to benzene, biphenyl compounds can undergo electrophilic substitution reactions due to the presence of aromatic rings.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Substitution: The methoxy and carboxylate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like sodium carbonate, and solvents such as THF and water. Reaction conditions typically involve refluxing the reaction mixture at elevated temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions can introduce various substituents onto the aromatic rings, while oxidation and reduction reactions can modify the functional groups .
類似化合物との比較
Similar Compounds
Similar compounds to Methyl 3’-methoxy-[1,1’-biphenyl]-4-carboxylate include:
Biphenyl: The parent compound with two connected benzene rings.
3-Methylbiphenyl: A biphenyl derivative with a methyl group attached to one of the benzene rings.
4-Methoxybiphenyl: A biphenyl derivative with a methoxy group attached to one of the benzene rings.
Uniqueness
Methyl 3’-methoxy-[1,1’-biphenyl]-4-carboxylate is unique due to the presence of both methoxy and carboxylate ester groups, which impart distinct chemical properties and potential applications. These functional groups enhance the compound
特性
IUPAC Name |
methyl 4-(3-methoxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-14-5-3-4-13(10-14)11-6-8-12(9-7-11)15(16)18-2/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLLRMRHLVBIOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-3-cyclohexylpropanamide](/img/structure/B2473159.png)





![Methyl 6,7-dimethoxy-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate](/img/structure/B2473173.png)

![N-(5-chloro-2-methylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2473175.png)
![2,6-Di(tert-butyl)-4-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzenol](/img/structure/B2473176.png)

![methyl 4-[[2-[(E)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2473179.png)
![2-(3-methoxyphenoxy)-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2473180.png)
![3-Bromo-6-methoxybenzo[b]selenophene-2-carboxylic acid](/img/structure/B2473182.png)
